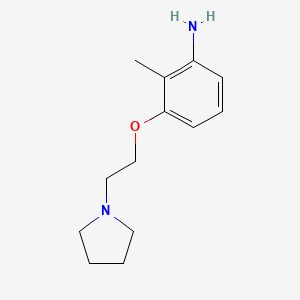![molecular formula C12H14N2O3 B8453748 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid](/img/structure/B8453748.png)
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid is a compound of interest in various fields of chemistry and biology. This compound features a benzoic acid core with an aminocarbonyl group at the 4-position and a cyclopropylmethylamino group at the 3-position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with cyclopropylmethylamine under appropriate conditions to introduce the cyclopropylmethylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminocarbonyl and cyclopropylmethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl and cyclopropylmethylamino groups play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid, known for its use in sunscreen formulations.
Cyclopropylmethylamine: A key reagent in the synthesis, used for introducing the cyclopropylmethylamino group.
4-Aminocoumarin derivatives: Compounds with similar aminocarbonyl functionality, studied for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4-carbamoyl-3-(cyclopropylmethylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c13-11(15)9-4-3-8(12(16)17)5-10(9)14-6-7-1-2-7/h3-5,7,14H,1-2,6H2,(H2,13,15)(H,16,17) |
Clave InChI |
XGCFSEMNSHBVPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C(C=CC(=C2)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[f][1,7]naphthyridine-5,8-diamine](/img/structure/B8453699.png)

![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)





![Benzeneacetamide,4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-n-[5-(dimethylamino)-2-pyridinyl]-2-methoxy-](/img/structure/B8453763.png)

